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molecular formula C18H20O3 B8727009 1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone

1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone

Cat. No. B8727009
M. Wt: 284.3 g/mol
InChI Key: DWXSLZFHRMZNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05023364

Procedure details

A mixture of 4'-benzyloxy-2'-hydroxy-3'-propylacetophenone (3.0 g), anhydrous potassium carbonate (2.9 g), potassium iodide (0.5 g) in N,N-dimethylformamide (40 ml) was stirred at 100° C. To this mixture was added ethyl 4-bromobutyrate (3.1 g) dropwise under stirring and the mixture was stirred for 8 hours. This mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate and evaporated. The resulting residue was purified by silica gel column chromatography, eluting with benzene-ethyl acetate (20:1), to give the title compound (2.2 g, 52.3%) as brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[C:11]([OH:18])[C:10]=1[CH2:19][CH2:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH2:31][CH2:32][CH2:33][C:34]([O:36][CH2:37][CH3:38])=[O:35]>CN(C)C=O>[C:15]([C:12]1[C:11]([O:18][CH2:31][CH2:32][CH2:33][C:34]([O:36][CH2:37][CH3:38])=[O:35])=[C:10]([CH2:19][CH2:20][CH3:21])[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:14][CH:13]=1)(=[O:17])[CH3:16] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)C(C)=O)O)CCC
Name
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with benzene-ethyl acetate (20:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C(=C1OCCCC(=O)OCC)CCC)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 52.3%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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